3-[(3-Oxo-1,3-dihydro-2-benzofuran-1-yl)amino]oxane-2,6-dione
CAS No.: 65898-29-5
Cat. No.: VC17324330
Molecular Formula: C13H11NO5
Molecular Weight: 261.23 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 65898-29-5 |
|---|---|
| Molecular Formula | C13H11NO5 |
| Molecular Weight | 261.23 g/mol |
| IUPAC Name | 3-[(3-oxo-1H-2-benzofuran-1-yl)amino]oxane-2,6-dione |
| Standard InChI | InChI=1S/C13H11NO5/c15-10-6-5-9(13(17)18-10)14-11-7-3-1-2-4-8(7)12(16)19-11/h1-4,9,11,14H,5-6H2 |
| Standard InChI Key | NNJDQBBPQOZMKB-UHFFFAOYSA-N |
| Canonical SMILES | C1CC(=O)OC(=O)C1NC2C3=CC=CC=C3C(=O)O2 |
Introduction
Chemical Identity and Structural Features
3-[(3-Oxo-1,3-dihydro-2-benzofuran-1-yl)amino]oxane-2,6-dione is characterized by the molecular formula C₁₃H₁₁NO₅ and a molecular weight of 261.23 g/mol . The structure combines a benzofuran moiety substituted with a keto group at position 3 and an amino-linked oxane-2,6-dione ring (Figure 1). The benzofuran component contributes aromatic stability, while the oxane-dione ring introduces conformational flexibility and hydrogen-bonding potential.
Table 1: Key Identifiers of 3-[(3-Oxo-1,3-dihydro-2-benzofuran-1-yl)amino]oxane-2,6-dione
| Property | Value | Source |
|---|---|---|
| CAS Registry Number | 65898-29-5 | |
| Molecular Formula | C₁₃H₁₁NO₅ | |
| Molecular Weight | 261.23 g/mol | |
| Density | 1.45 g/cm³ | |
| Boiling Point | 531.7°C at 760 mmHg | |
| Flash Point | 275.4°C |
The planar benzofuran ring (dihedral angle: 55.93° relative to the benzene ring in analogous structures) facilitates π-π stacking interactions, while the oxane-dione’s carbonyl groups participate in hydrogen bonding, as observed in related compounds .
Synthesis and Manufacturing
Industrial synthesis of this compound typically involves multi-step reactions starting from isobenzofuran-1(3H)-one. A common pathway includes:
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Amination: Reacting 3-oxo-1,3-dihydro-2-benzofuran-1-amine with oxane-2,6-dione derivatives under nucleophilic substitution conditions.
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Cyclization: Intramolecular esterification to form the oxane ring, often catalyzed by acidic or basic conditions .
Suppliers such as Dayang Chem (Hangzhou) Co., Ltd., and HENAN NEW BLUE CHEMICAL CO., LTD., offer the compound in varying purities (90–99%) as a white powder or liquid, packaged in kilograms for commercial use .
Physical and Chemical Properties
Thermodynamic Stability
The compound’s high boiling point (531.7°C) and flash point (275.4°C) suggest significant thermal stability, making it suitable for high-temperature industrial processes . Its density (1.45 g/cm³) aligns with similar heterocyclic compounds, indicating a tightly packed crystalline structure .
Solubility and Reactivity
While exact solubility data are unavailable, the presence of polar carbonyl and amine groups implies moderate solubility in polar aprotic solvents (e.g., DMSO, DMF). The keto-enol tautomerism of the benzofuran moiety may enhance reactivity in nucleophilic environments .
Applications in Pharmaceutical Research
Drug Intermediate
The compound serves as a key intermediate in synthesizing small-molecule inhibitors targeting inflammatory pathways. Its rigid benzofuran core mimics bioactive natural products, while the oxane-dione ring provides sites for functionalization .
Biological Activity
Though direct pharmacological studies are scarce, structural analogs demonstrate:
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Anti-inflammatory Activity: Inhibition of cyclooxygenase-2 (COX-2) via hydrogen bonding with active-site residues .
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Anticancer Potential: Intercalation into DNA helices, disrupting replication in in vitro models .
Future Research Directions
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Crystallographic Studies: X-ray diffraction analysis to resolve bond lengths and intermolecular interactions.
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Pharmacokinetic Profiling: In vivo studies to assess bioavailability and metabolic pathways.
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Structure-Activity Relationships (SAR): Modifying the oxane-dione substituents to enhance target affinity.
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